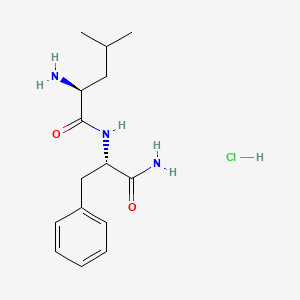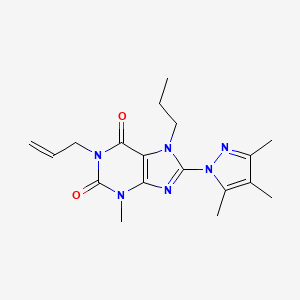![molecular formula C11H10N6OS B2583940 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide CAS No. 189822-88-6](/img/structure/B2583940.png)
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) is a chemical compound . It is related to the class of compounds known as triazinoindoles . Triazinoindoles and their derivatives have been found to exhibit a variety of biological applications .
Synthesis Analysis
The synthesis of triazinoindole derivatives involves several steps . For example, a triazinoindole-based benzoxazole intermediate was produced by treating an intermediate with another intermediate in ethanol and then adding the necessary quantity of triethylamine .Molecular Structure Analysis
The molecular structure of this compound) is complex. It includes a triazinoindole core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Aplicaciones Científicas De Investigación
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide has been used in a variety of scientific research applications. In cell biology, it has been used to study the effects of IAA derivatives on cell growth and differentiation. It has also been used to study the biochemical and physiological effects of IAA derivatives on different cell types. In biochemistry, this compound has been used to study the effects of IAA derivatives on enzyme activities, protein synthesis, and gene expression. In genetics, this compound has been used to study the effects of IAA derivatives on gene regulation and epigenetic modifications.
Mecanismo De Acción
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide is believed to act as an inhibitor of the enzyme indole-3-acetic acid oxidase (IAAO). IAAO is responsible for the breakdown of IAA, the precursor of this compound. By inhibiting IAAO, this compound can increase the levels of IAA and its derivatives in cells, leading to changes in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture, it has been shown to inhibit cell growth and induce differentiation. It has also been shown to increase the levels of IAA and its derivatives in cells, leading to changes in gene expression and epigenetic modifications. In animals, this compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be isolated in pure form by column chromatography. It is also relatively stable, and can be stored for extended periods of time. However, this compound is not suitable for use in live animal experiments due to its potential toxicity.
Direcciones Futuras
The potential applications of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide are vast, and there are many possible future directions for its use. One possible direction is the development of new drugs and treatments based on IAA derivatives. Another possible direction is the development of new methods for studying the effects of IAA derivatives on gene expression and epigenetic modifications. Additionally, this compound could be used to study the effects of IAA derivatives on cell growth and differentiation in different cell types. Finally, this compound could be used to study the effects of IAA derivatives on enzyme activities and protein synthesis.
Métodos De Síntesis
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 2,3,6-triazino[5,4-b]indole (TBI) with thioacetic acid to form a thioacetylhydrazide intermediate. This intermediate is then reacted with acetic anhydride to form this compound. The reaction is carried out in anhydrous conditions, and the product can be isolated by column chromatography.
Propiedades
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-15-8(18)5-19-11-14-10-9(16-17-11)6-3-1-2-4-7(6)13-10/h1-4H,5,12H2,(H,15,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYNRWHWJWHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)




![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)





